Diisopropylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

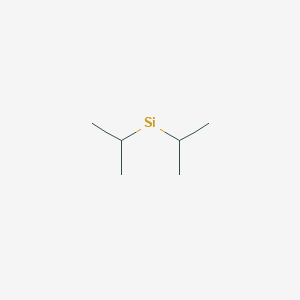

Diisopropylsilane is an organosilicon compound with the molecular formula C₆H₁₆Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a reducing agent and is often utilized in organic synthesis and materials science.

Mécanisme D'action

Diisopropylsilane is an organosilicon compound . It’s a colorless liquid with a density of 0.77g/cm³, a melting point of -104 °C, and a boiling point of 133 °C . It’s used as a chemical intermediate for organic synthesis reactions and in the synthesis of organosilicon compounds . It can also be used as a silicon modifier to enhance the physical properties of synthetic rubber, plastic, and paint . In the electronics industry, it’s used in material modification and coating preparation to provide protection and insulation properties .

Analyse Biochimique

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is limited information available on the effects of Diisopropylsilane at different dosages in animal models

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diisopropylsilane can be synthesized through several methods. One common method involves the reaction of diisopropylchlorosilane with a reducing agent such as lithium aluminum hydride. Another method includes the reaction of this compound with hydrogen in the presence of a catalyst like tris(2,6-difluorophenyl)borane .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of diisopropylchlorosilane with hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure a high yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Diisopropylsilane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form diisopropylsilanol.

Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.

Substitution: this compound can undergo substitution reactions with halogens to form diisopropylhalosilanes.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine are used.

Major Products Formed:

Oxidation: Diisopropylsilanol

Reduction: Alcohols

Substitution: Diisopropylhalosilanes

Applications De Recherche Scientifique

Chemical Applications

Diisopropylsilane is primarily recognized for its role as a reducing agent in organic synthesis. It is utilized in various chemical reactions, including:

- Reduction of Carbonyl Compounds : this compound effectively reduces carbonyl groups to alcohols, making it a valuable reagent in synthetic organic chemistry.

- Synthesis of Organosilicon Compounds : It serves as a precursor for synthesizing other organosilicon compounds, contributing to advancements in materials science.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Reduction | RCHO+This compound→RCH2OH | Alcohols |

| Oxidation | This compound+H2O2→Diisopropylsilanol | Diisopropylsilanol |

| Substitution | This compound+Br2→Diisopropylbromosilane | Diisopropylhalosilanes |

Biological Applications

In biological research, this compound has been employed in the synthesis of biologically active molecules and the modification of biomolecules. Its ability to form siloxane bonds facilitates the development of novel biomaterials and drug delivery systems.

- Bioconjugation : Used to attach silane groups to biomolecules, enhancing their stability and functionality.

- Synthesis of Silicones : Contributes to the creation of silicone-based materials that can be used in medical devices.

Medical Applications

The pharmaceutical industry leverages this compound in drug development and delivery systems:

- Pharmaceutical Synthesis : Acts as a reducing agent in the preparation of various drug compounds.

- Drug Delivery Systems : Its silane functionality allows for the development of targeted delivery mechanisms for therapeutic agents.

Industrial Applications

This compound finds extensive use in industrial applications, particularly in the production of silicone-based materials:

- Hydrosilylation Reactions : Employed as a hydrosilylation agent in polymer chemistry, facilitating the formation of silicone polymers.

- Production of Coatings and Sealants : Its properties enhance the durability and performance of silicone-based coatings.

Case Study 1: Synthesis of Silicones

A study demonstrated that this compound could be utilized to synthesize high-performance silicone elastomers through hydrosilylation reactions. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional silicones .

Case Study 2: Bioconjugation Techniques

Research highlighted the effectiveness of this compound in bioconjugation processes, where it was used to modify proteins for improved stability and activity in therapeutic applications .

Comparaison Avec Des Composés Similaires

Triisopropylsilane: Another organosilicon compound used as a reducing agent and scavenger in peptide synthesis.

Diphenylsilane: Used in hydrosilylation reactions and as a reducing agent.

Triphenylsilane: Known for its use in radical reactions and as a reducing agent.

Uniqueness of Diisopropylsilane: this compound is unique due to its specific reactivity and the balance between steric hindrance and reactivity. Its ability to act as a mild reducing agent while being less sterically hindered compared to triisopropylsilane makes it particularly useful in certain synthetic applications .

Activité Biologique

Diisopropylsilane (DIPS) is an organosilicon compound with the formula (CH₃)₂CHSiH₂. Its unique structure and properties allow it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by its sterically hindered structure, which influences its reactivity in various chemical transformations. Research indicates that DIPS can serve as a reducing agent and participate in enantioselective hydrofunctionalization reactions, where its steric hindrance plays a crucial role in determining product selectivity . The compound has been utilized in cobalt-catalyzed reactions, demonstrating its ability to form various silicon-containing products through mechanisms involving radical intermediates .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory responses. The structural properties of silanes often allow them to interact with biological membranes and modulate inflammatory pathways. For instance, silanes have been shown to reduce pro-inflammatory cytokines in various cell models, suggesting that DIPS might exhibit similar effects .

Enantioselective Hydrofunctionalization

A notable study demonstrated that this compound could be used to achieve high enantioselectivity in hydrofunctionalization reactions. The steric hindrance of DIPS was found to favor the formation of specific enantiomers, showcasing its potential utility in synthesizing chiral compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : DIPS may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.

- Cell Membrane Interaction : The lipophilic nature of silanes allows them to integrate into cell membranes, potentially altering membrane fluidity and affecting signaling pathways.

- Cytokine Modulation : By influencing inflammatory cytokine production, this compound may help modulate immune responses.

Propriétés

InChI |

InChI=1S/C6H14Si/c1-5(2)7-6(3)4/h5-6H,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUBEBJFHBANKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312993 |

Source

|

| Record name | Bis(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-66-0 |

Source

|

| Record name | Bis(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.